molecular formula C16H21Cl3N4O3S B11706331 N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide

N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide

Cat. No.: B11706331
M. Wt: 455.8 g/mol
InChI Key: FOWMOMRQESHFAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with heptanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide involves its interaction with specific molecular targets and pathways. The compound’s trichloro and nitrophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Properties

Molecular Formula

C16H21Cl3N4O3S

Molecular Weight

455.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]heptanamide

InChI

InChI=1S/C16H21Cl3N4O3S/c1-2-3-4-5-9-13(24)21-14(16(17,18)19)22-15(27)20-11-7-6-8-12(10-11)23(25)26/h6-8,10,14H,2-5,9H2,1H3,(H,21,24)(H2,20,22,27)

InChI Key

FOWMOMRQESHFAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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